molecular formula C17H11Cl2NO2 B2800931 (E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile CAS No. 861207-91-2

(E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

Cat. No. B2800931
CAS RN: 861207-91-2
M. Wt: 332.18
InChI Key: VNKDWYSBEPOYLI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, or CBMP for short, is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid with an acrid odor and a melting point of 97-99°C. CBMP is a versatile compound with a wide range of applications in the field of scientific research. It is used in the synthesis of numerous compounds, as a reagent in organic synthesis, and as a catalyst in various reactions. In addition, CBMP has been studied for its potential use in biochemical and physiological studies.

Scientific Research Applications

Optical and Electronic Properties

  • Chalcone derivatives, including compounds similar to (E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, have been studied for their linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport capabilities. These properties suggest potential applications in semiconductor devices and organic electronics (Shkir et al., 2019).

Synthesis and Structural Analysis

  • Various derivatives of chalcones have been synthesized and characterized through methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS2) and gas chromatography–mass spectrometry (GC/MS). These studies help in understanding the structural and chemical properties of such compounds (Kalister et al., 2016).

Chemical Reactivity and Molecular Structure

  • Research on similar compounds has focused on the synthesis, spectroscopic characterization, and molecular structure using techniques like FT-IR, UV-visible, NMR, and X-ray diffraction. Such studies provide insights into the reactivity and potential applications of these compounds in various fields (Sadgir et al., 2020).

Potential Applications in Organic Solar Cells

  • Certain chalcone derivatives have been designed and synthesized for application in dye-sensitized solar cells (DSSCs), indicating the potential of similar compounds like (E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile in renewable energy technologies (Anizaim et al., 2020).

Antimicrobial Activities

  • Research has been conducted to evaluate the antimicrobial activities of chalcone derivatives, indicating potential medicinal applications. These studies can guide the exploration of (E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile in antimicrobial applications (Sanna et al., 2002).

properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-16-7-6-11(9-15(16)19)8-12(10-20)17(21)13-4-2-3-5-14(13)18/h2-9H,1H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDWYSBEPOYLI-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile

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